5-[(1-Indolyl)methyl]-3-methylisoxazole
Overview
Description
“5-[(1-Indolyl)methyl]-3-methylisoxazole” is an organic compound that belongs to the isoxazole family. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their prevalence in selected alkaloids . The synthesis of “5-[(1-Indolyl)methyl]-3-methylisoxazole” can be achieved from Indole and 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE .Molecular Structure Analysis
The molecular formula of “5-[(1-Indolyl)methyl]-3-methylisoxazole” is C13H12N2O . The structure of indole derivatives is important as they can mimic the structure of peptides and bind reversibly to proteins .Chemical Reactions Analysis
Indole derivatives, including “5-[(1-Indolyl)methyl]-3-methylisoxazole”, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The molecular weight of “5-[(1-Indolyl)methyl]-3-methylisoxazole” is 212.25 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
Anti-HIV Activity
Indole derivatives have also been used in the development of anti-HIV drugs . They have been used in reverse-transcriptase inhibitors, which are drugs used to treat HIV infection or AIDS .
Anti-Inflammatory Activity
Indole derivatives have shown anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have demonstrated anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This means they could be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . This suggests they could be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests they could be used in the management of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 21225 g/mol , which could influence its pharmacokinetic properties.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future of “5-[(1-Indolyl)methyl]-3-methylisoxazole” and similar compounds lies in further exploration of their biological activities and potential therapeutic applications.
properties
IUPAC Name |
5-(indol-1-ylmethyl)-3-methyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-8-12(16-14-10)9-15-7-6-11-4-2-3-5-13(11)15/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFIAHARAHNDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Indolyl)methyl]-3-methylisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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